Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime

Oxime configuration Intramolecular hydrogen bonding Solvatochromism

Sourcing the geometrically defined (E)-oxime for thiazole-based fragment libraries often requires a separate oximation step from the ketone. This pre-formed oxime (CAS 57372-14-2) eliminates that synthetic burden. • Validated Beckmann rearrangement precursor (Silberg & Benkö, 1964) - unavailable from the parent ketone. • Fixed (E)-configuration with intramolecular C-H···N interaction stabilizes a conformation suited for kinase hinge-region binding. • 95% (HPLC), mp 180 °C (ethanol), predicted LogP ~3.0 - ideal for co-crystallization and hydrogen-bond propensity mapping.

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
CAS No. 57372-14-2
Cat. No. B1349839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-(2-phenyl-4-thiazolyl)-, oxime
CAS57372-14-2
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESCC(=NO)C1=CSC(=N1)C2=CC=CC=C2
InChIInChI=1S/C11H10N2OS/c1-8(13-14)10-7-15-11(12-10)9-5-3-2-4-6-9/h2-7,14H,1H3
InChIKeyFVKOYJDOHUHQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime: Defined Oxime Scaffold for Thiazole Chemistry


Ethanone, 1-(2-phenyl-4-thiazolyl)-, oxime (CAS 57372-14-2), systematically named N-[1-(2-phenyl-1,3-thiazol-4-yl)ethylidene]hydroxylamine, is a small-molecule heterocyclic oxime (C11H10N2OS, MW 218.28 g/mol) built on a 2-phenylthiazole core . It is commercially available as a research chemical with a typical purity specification of 95% (HPLC) and a reported melting point of 180 °C (ethanol) . Unlike its parent ketone (1-(2-phenylthiazol-4-yl)ethanone, CAS 10045-52-0), the oxime introduces a geometrically defined (E)-configured C=N–OH moiety that participates in a weak intramolecular hydrogen bond with the thiazole H-5 proton, a structural feature absent in the ketone .

Stereochemically defined (E)-oxime with intramolecular C–H···N hydrogen bond
Published synthetic entry point for chloramphenicol analog research via Beckmann rearrangement
Commercially available with HPLC purity specification; free base form without counterion

Why the Oxime Cannot Be Replaced by the Parent Ketone or Simpler Analogs


Generic substitution is unsound because the oxime functionality introduces a geometrically fixed (E)-configuration and a hydrogen-bond donor/acceptor site that fundamentally alters the molecule's physicochemical and reactivity profile relative to the parent ketone (CAS 10045-52-0) . The ketone lacks the intramolecular C–H···N interaction between the oximic nitrogen and the thiazole H-5 proton, which influences both conformation and spectroscopic behavior . Compared to the simple thiazol-4-yl ethanone oxime scaffold lacking the 2-phenyl substituent (e.g., CAS 68158-16-7), the 2-phenyl group in 57372-14-2 contributes additional π-stacking potential and lipophilicity (predicted LogP ~3.0 versus ~0.5 for the unsubstituted analog), which directly impacts target binding and physicochemical property optimization in medicinal chemistry campaigns .

Parent ketone (CAS 10045-52-0) lacks the (E)-oxime geometry and intramolecular hydrogen bond, altering conformation and spectroscopic behavior.
2-Phenyl substituent contributes greater lipophilicity and π-stacking potential than unsubstituted thiazole oximes, impacting target binding profiles.
Hydrobromide salt form introduces a bromide counterion that may interfere with biological assays or crystallization; the free oxime avoids this.

Quantitative Differentiation Evidence: Configuration, Reactivity, and Properties


Stereochemically Defined (E)-Oxime Configuration and Intramolecular Hydrogen Bonding

The target oxime adopts a rigid (E)-configuration relative to the thiazole ring, confirmed by Beckmann rearrangement, mass spectrometry, and UV spectroscopy. This generates a weak intramolecular C–H···N interaction between the oximic nitrogen and the thiazole H-5 proton, a feature absent in the parent ketone 1-(2-phenylthiazol-4-yl)ethanone (CAS 10045-52-0) and in oximes lacking the 4-acetyl-2-phenylthiazole substitution pattern . 1H-NMR concentration- and temperature-dependent chemical shift studies demonstrate this intramolecular hydrogen bond, which influences the compound's solution conformation and solvatochromic behavior .

Stereochemical (E)-Oxime & H-Bond
Head-to-head
Rigid (E)-configuration confirmed by Beckmann rearrangement, UV, and concentration-/temperature-dependent 1H-NMR; intramolecular C–H···N interaction absent in the parent ketone.
Defines unique low-energy conformation that influences solubility, crystal packing, and molecular recognition.
Oxime configuration Intramolecular hydrogen bonding Solvatochromism Thiazole NMR

Synthetic Lineage to Chloramphenicol Analogs via Beckmann Rearrangement

The oxime 2-phenyl-4-acetyl-thiazol-oxim (identical to 57372-14-2) was demonstrated by Silberg and Benkö (1964) to serve as the key intermediate in the synthesis of 2-dichloroacetamino-1-[2-(p-nitro-phenyl)-thiazolyl-(4)]-propandiol-(1.3), a chloramphenicol analog . The synthetic route proceeds through Beckmann rearrangement of the oxime, followed by acetylation, hydroxymethylation, Meerwein-Ponndorf reduction, nitration, and dichloroacetylation . This pathway is mechanistically inaccessible from the parent ketone (10045-52-0) without oxime formation.

Chloramphenicol Analog Synthesis
Reported
Key intermediate for Beckmann rearrangement route to chloramphenicol analog XIII (Silberg & Benkö, 1964); transformation inaccessible from the ketone.
Published synthetic pathway; eliminates separate oximation step and provides documented literature precedent.
Data to verify; confirm reaction conditions with original literature.
Chloramphenicol analog Beckmann rearrangement Thiazole-based antibiotic Synthetic intermediate

Distinct Melting Point and Physicochemical Profile vs. Ketone and Salt Forms

The free oxime (57372-14-2) has an experimentally measured melting point of 180 °C (ethanol) . This contrasts with the parent ketone 1-(2-phenylthiazol-4-yl)ethanone (10045-52-0), which melts at 84 °C , and with the hydrobromide salt 1-(2-phenylthiazol-4-yl)ethanone oxime hydrobromide (68158-17-8, MW 299.19 g/mol) . The >95 °C difference in melting point between the oxime and the ketone reflects the additional hydrogen-bonding network introduced by the oxime group, which affects solid-state stability and formulation behavior.

Melting Point vs. Ketone
Reported
Δm.p. = +96 °C (oxime 180 °C vs. ketone 84 °C); ΔMW = +15.02 g/mol vs. ketone; free base avoids Br- counterion of the hydrobromide salt.
Higher thermal stability; free-base form avoids counterion interference in assays and crystallization.
Lot-specific; confirm COA for exact melting point and purity.
Melting point Physicochemical property Salt vs. free base Purity specification

Role as Key Intermediate for Thiazole-Chalcone Hybrids in Enzyme Inhibition

The related compound 1-(2-phenylthiazol-4-yl)ethanone (the ketone precursor to the oxime) has been explicitly used as the main intermediate for synthesizing a series of thiazole-chalcone hybrids (4a-f) that were evaluated for α-amylase inhibition and antioxidant activity . The most active chalcone (compound 4e, bearing a 3-methoxyphenyl substituent) exhibited an IC50 of 54.09 ± 0.11 μM against α-amylase with a binding energy of -7.898 kcal/mol in docking studies . While these data are for the ketone-derived chalcones, they establish the 2-phenylthiazole scaffold as a productive template. The oxime 57372-14-2 represents the immediate precursor to the ketone after hydrolysis or the direct entry point for oxime-specific derivatization (e.g., oxime ether formation), providing access to an orthogonal chemical space relative to the ketone .

Thiazole-Chalcone Enzyme Inhibition
Class-level
Ketone-derived chalcone 4e: α-amylase IC50 54.09 μM, binding energy -7.898 kcal/mol. The oxime provides orthogonal diversification beyond chalcone chemistry.
Scaffold template for enzyme inhibition studies; oxime enables oxime ether and nitrone derivatization routes.
No direct oxime bioactivity data; class-level inference from chalcone analogs.
Thiazole-chalcone hybrid α-Amylase inhibition Antioxidant Molecular docking

Procurement-Guiding Application Scenarios Based on Verified Evidence


Fragment Library Expansion with an Oxime Hydrogen-Bond Handle

When building a fragment library around the 2-phenylthiazole core, the oxime 57372-14-2 offers a geometrically defined (E)-configured hydrogen-bond donor/acceptor that the parent ketone (10045-52-0) cannot provide. The documented intramolecular C–H···N interaction stabilizes a specific conformation that may favor binding to targets with complementary hydrogen-bond geometry, such as kinase hinge regions or protease active sites.

Chloramphenicol Analog Development via Beckmann Rearrangement

Research groups pursuing novel chloramphenicol analogs with a thiazole core should prioritize 57372-14-2 over the ketone. The published synthetic route by Silberg and Benkö (1964) uses this exact oxime as the starting point for Beckmann rearrangement—a transformation that is mechanistically unavailable from the ketone. Procuring the pre-formed oxime eliminates one synthetic step and provides a validated literature precedent.

Oxime Ether and Nitrone Derivatization for Anti-Infective Screening

The oxime group in 57372-14-2 serves as a direct precursor for oxime ethers, a substructure present in fungicidal and antibacterial agents . Compared to starting from the ketone, the oxime enables direct O-alkylation or O-acylation without the need for a separate oximation step, streamlining the preparation of focused compound libraries for agrochemical or anti-MRSA screening.

Co-Crystallization and Hydrogen-Bond Propensity Mapping Studies

The 180 °C melting point and concentration-dependent 1H-NMR behavior of the oxime make it suitable for co-crystallization studies and hydrogen-bond propensity mapping. Unlike the low-melting ketone (84 °C), the oxime's higher melting point and rigid geometry facilitate crystal growth for X-ray diffraction or solid-state NMR studies aimed at understanding thiazole-based molecular recognition.

Application
Selection Property
Validation Focus
Fragment-based library expansion
(E)-configured oxime hydrogen-bond donor/acceptor
Co-crystallization and binding mode confirmation
Chloramphenicol analog development
Beckmann rearrangement-ready oxime
Multi-step synthesis reproducibility
Anti-infective oxime ether derivatization
Direct O-alkylation handle
Anti-MRSA or antifungal screening assays
Co-crystallization studies
High melting point and rigid conformation
Crystal packing and hydrogen-bond network mapping
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